2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
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Overview
Description
[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER: is a complex organic compound that combines a quinoline derivative with an oxadiazole ring and a tetrafluorophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the quinoline-oxadiazole intermediate with a tetrafluorophenyl ether derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The tetrafluorophenyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted tetrafluorophenyl ethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the quinoline and oxadiazole moieties.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Electronics: The compound can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of [3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER involves interactions with various molecular targets:
Quinoline Moiety: May interact with DNA or enzymes, leading to antimicrobial or anticancer effects.
Oxadiazole Ring: Can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Tetrafluorophenyl Ether: Enhances the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL PHENYL ETHER: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3,5,6-TETRACHLOROPHENYL) ETHER: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the tetrafluorophenyl ether moiety in [3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3,5,6-TETRAFLUOROPHENYL) ETHER imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C19H11F4N3O2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H11F4N3O2/c1-9-6-11(10-4-2-3-5-14(10)24-9)19-25-15(28-26-19)8-27-18-16(22)12(20)7-13(21)17(18)23/h2-7H,8H2,1H3 |
InChI Key |
VCBYBCGFXJTATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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